2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a phenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide typically involves the reaction of 1-methyl-5-phenyl-1H-imidazole-2-thiol with phenethylamine in the presence of an appropriate acylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The phenyl group may interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile
- 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Uniqueness
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-23-18(17-10-6-3-7-11-17)14-22-20(23)25-15-19(24)21-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHXGEWONRBFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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